molecular formula C16H15F2N3O3S B7566626 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B7566626
M. Wt: 367.4 g/mol
InChI Key: GQJJTSDUJCCOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, also known as DFB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzoylphenylurea insecticides and is known to have potent insecticidal activity. However, its use in scientific research is not related to its insecticidal properties but rather its ability to modulate specific protein targets in cells.

Mechanism of Action

1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is known to bind to and modulate the activity of specific protein targets in cells. One of the main protein targets of 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of specific proteins in cells. This accumulation can lead to various cellular responses, including cell death.
Biochemical and Physiological Effects:
1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has also been shown to induce autophagy, a process of cellular degradation, in cells. Additionally, 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to modulate the immune response, making it a potential tool for studying inflammation.

Advantages and Limitations for Lab Experiments

1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several advantages as a tool for scientific research. It is a potent modulator of specific protein targets, making it a valuable tool for studying various cellular processes. 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is also relatively easy to synthesize, making it readily available for use in research. However, 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can have off-target effects, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research related to 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide. One potential area of research is the development of new compounds that are structurally similar to 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide but have improved properties, such as reduced toxicity and improved selectivity. Another area of research is the identification of new protein targets of 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, which could lead to the development of new treatments for various diseases. Finally, research is needed to better understand the off-target effects of 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, which could help to improve the interpretation of experiments using this compound.

Synthesis Methods

1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of 4-(difluoromethoxy)benzoyl chloride with N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain pure 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide.

Scientific Research Applications

1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to modulate specific protein targets in cells, making it a valuable tool for studying various cellular processes. 1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been used in research related to cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c17-15(18)24-11-5-3-10(4-6-11)14(23)21-8-1-2-12(21)13(22)20-16-19-7-9-25-16/h3-7,9,12,15H,1-2,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJJTSDUJCCOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)OC(F)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.